molecular formula C9H10N4 B1451282 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine CAS No. 518065-43-5

4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine

Cat. No.: B1451282
CAS No.: 518065-43-5
M. Wt: 174.2 g/mol
InChI Key: BBCYWHMUTPKZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms, which imparts unique chemical properties and biological activities to the compound .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The triazole ring in this compound allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For instance, it has been observed to interact with enzymes such as serine/threonine-protein kinases and glycogen synthase kinase-3 beta . These interactions can modulate the activity of these enzymes, influencing various cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of serine/threonine-protein kinases, which play a crucial role in cell signaling pathways . By modulating these pathways, this compound can alter gene expression patterns and metabolic activities within the cell, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific enzymes and proteins, thereby modulating their activity. For example, its interaction with serine/threonine-protein kinases can lead to either inhibition or activation of these enzymes, depending on the context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell signaling and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects such as cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as serine/threonine-protein kinases and glycogen synthase kinase-3 beta, which are key regulators of metabolic processes . These interactions can influence metabolic flux and the levels of various metabolites within the cell, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes.

Preparation Methods

The synthesis of 4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzohydrazide with formamide under acidic conditions to form the triazole ring. This intermediate is then coupled with aniline to yield the final product . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine undergoes various chemical reactions, including:

Scientific Research Applications

4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine has diverse applications in scientific research:

Comparison with Similar Compounds

4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine is unique due to its specific substitution pattern on the triazole ring. Similar compounds include:

These compounds share the triazole core but differ in their substituents and biological activities, highlighting the versatility and importance of the triazole ring in medicinal chemistry.

Properties

IUPAC Name

4-(5-methyl-1H-1,2,4-triazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCYWHMUTPKZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651040
Record name 4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518065-43-5
Record name 4-(3-Methyl-1H-1,2,4-triazol-5-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518065-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Methyl-1H-1,2,4-triazol-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-methyl-1H-1,2,4-triazol-5-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine
Reactant of Route 2
Reactant of Route 2
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine
Reactant of Route 3
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine
Reactant of Route 4
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine
Reactant of Route 5
Reactant of Route 5
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine
Reactant of Route 6
4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.